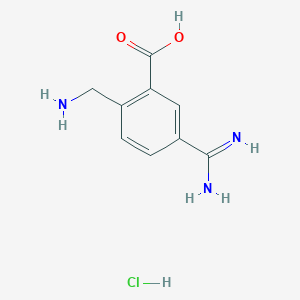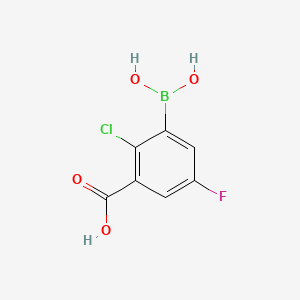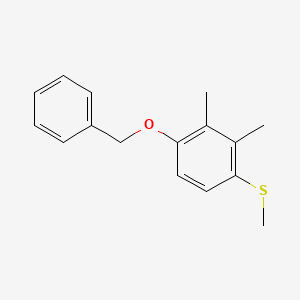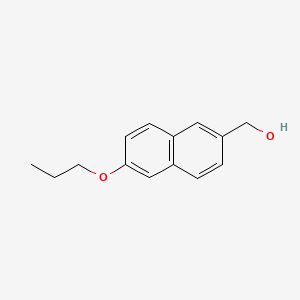
2-(Methoxy-D3)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxy-D3)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where the methoxy group is substituted with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-D3)pyridin-3-amine typically involves the introduction of a methoxy group into the pyridine ring, followed by deuteration. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a methoxy group. Deuteration can be achieved using deuterated reagents such as deuterated methanol (CD3OD) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by deuteration. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents used in the reactions are selected to optimize the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-D3)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Methoxy-D3)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Methoxy-D3)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure but lacks deuterium substitution.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of a methoxy group.
3-(1-Naphthylmethoxy)pyridin-2-amine: Features a naphthylmethoxy group .
Uniqueness
2-(Methoxy-D3)pyridin-3-amine is unique due to its deuterium substitution, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
2-(trideuteriomethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3/i1D3 |
InChI Key |
YXFAOWYMDGUFIQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)N |
Canonical SMILES |
COC1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)







![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)


